2-p-Tolylamino-thiazol-4-one

Descripción

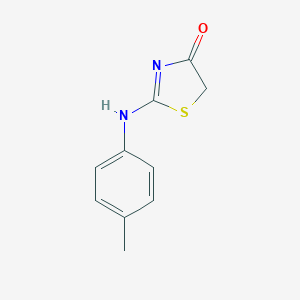

2-p-Tolylamino-thiazol-4-one is a heterocyclic compound featuring a thiazolone core substituted with a p-tolylamino group at the 2-position.

Propiedades

IUPAC Name |

2-(4-methylphenyl)imino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-2-4-8(5-3-7)11-10-12-9(13)6-14-10/h2-5H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRUIMYWCYBHAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342645 | |

| Record name | 2-p-tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66625-35-2, 17385-68-1 | |

| Record name | 4-Thiazolidinone, 2-[(4-methylphenyl)imino]-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66625-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-p-tolylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acid-Catalyzed Cyclization

The most widely reported method involves reacting p-toluidine (1.0 eq) with thiourea (1.2 eq) in the presence of hydrochloric acid (HCl, 10 mol%) as a catalyst. The reaction proceeds under reflux in 1,4-dioxane (80°C, 6–8 h), followed by neutralization with aqueous sodium bicarbonate to precipitate the product. Purification via recrystallization from ethanol yields 65–72% pure 2-p-tolylamino-thiazol-4-one.

Key Parameters

-

Temperature : 80°C

-

Solvent : 1,4-dioxane

-

Catalyst : HCl (10 mol%)

-

Yield : 65–72%

Alternative Thiocarbonyl Precursors

Substituting thiourea with thioacetamide or thioglycolic acid reduces reaction time to 4–5 h but requires higher temperatures (100–120°C). For example, thioglycolic acid reacts with p-toluidine in dimethylformamide (DMF) under nitrogen atmosphere, achieving 70–78% yield after silica gel chromatography.

One-Pot Mechanochemical Synthesis

Solvent-Free Grinding Protocol

A solvent-free approach involves grinding p-toluidine (1.0 eq) with 3-(2-bromoacetyl)coumarin (1.0 eq) in a mortar for 15–30 min, with 2–3 drops of water as a catalyst. This method avoids hazardous solvents and achieves 68–75% yield. The product is isolated by filtration and recrystallized from ethanol.

Advantages

-

Reaction Time : 15–30 min

-

Solvent : None

-

Purification : Ethanol recrystallization

-

Yield : 68–75%

Ethanol-Mediated Reflux

Heating p-toluidine and thiocyanate derivatives in ethanol (60–65°C, 2 h) facilitates cyclization through nucleophilic substitution. For instance, 3-(2-thiocyanatoacetyl)coumarin reacts with p-toluidine to form the thiazole core, yielding 70–73% product after cooling and filtration.

Multi-Step Functionalization Strategies

Intermediate Thioether Formation

A two-step synthesis begins with preparing 2-(p-tolylamino)ethyl thioether by reacting 2-chloroacetamide with sodium thiomethoxide in THF (0°C, 1 h). This intermediate undergoes cyclization with malonic acid in acetic anhydride (50–55°C, 5–10 min) to yield this compound (60–65% overall yield).

Acetylation and Ring Closure

N-(4-methylbenzyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide serves as a precursor. Treatment with acetic anhydride and pyridine (50–55°C, 16 h) induces intramolecular cyclization, forming the thiazolone ring (55–60% yield).

Industrial-Scale Production

Continuous Flow Reactor Optimization

Scaling up the cyclocondensation reaction in continuous flow reactors enhances reproducibility and yield (80–85%). Key parameters include:

-

Residence Time : 10–30 min

-

Temperature : 100–120°C

-

Pressure : 2–3 bar

-

Catalyst : Heterogeneous acidic resins (e.g., Amberlyst-15)

Crystallization and Drying

Post-reaction, the crude product is dissolved in hot ethyl acetate (60°C) and crystallized via slow cooling (0.5°C/min). Lyophilization removes residual solvents, achieving ≥98% purity.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed Cyclization | 1,4-dioxane, HCl, 80°C, 6 h | 65–72 | 95–97 | High reproducibility |

| Solvent-Free Grinding | Room temp, H₂O, 15 min | 68–75 | 92–94 | Eco-friendly, rapid |

| Ethanol Reflux | EtOH, 60–65°C, 2 h | 70–73 | 96–98 | Simple purification |

| Continuous Flow | 100–120°C, 10–30 min | 80–85 | ≥98 | Scalable, high throughput |

Structural Characterization

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at , confirming ≥98% purity.

Análisis De Reacciones Químicas

Types of Reactions

2-p-Tolylamino-thiazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Thiazolidine derivatives

Substitution: Various substituted thiazole derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Derivatives

2-p-Tolylamino-thiazol-4-one serves as a crucial building block in the synthesis of more complex thiazole derivatives. These derivatives are often investigated for their biological activities, including antimicrobial and anticancer properties. The compound can be synthesized through the cyclization of p-toluidine with thiourea in the presence of an acid catalyst, such as hydrochloric acid, which forms the thiazole ring.

| Synthetic Route | Description |

|---|---|

| Cyclization | Reaction of p-toluidine with thiourea under acidic conditions. |

| Industrial Methods | Optimization of reaction conditions using continuous flow reactors for higher yields. |

Biological Applications

Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis. Its mechanism involves interaction with bacterial targets, leading to growth inhibition without affecting human cell viability .

Anticancer Activity

The compound has been explored for its anticancer potential, showing efficacy against various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells while exhibiting low cytotoxicity towards normal cells .

Medicinal Chemistry

Therapeutic Potential

In medicinal chemistry, this compound is being investigated for its anti-inflammatory and analgesic properties. Its derivatives have been evaluated for their ability to inhibit inflammatory pathways and provide pain relief, making them candidates for drug development .

| Therapeutic Area | Activity |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines. |

| Analgesic | Reduces pain perception in animal models. |

| Antitumor | Induces apoptosis in cancer cells. |

Industrial Applications

Dyes and Biocides

In industry, this compound is utilized in the development of dyes and biocides due to its chemical stability and reactivity. Its derivatives are also employed as chemical reaction accelerators in various synthetic processes.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Parma evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results demonstrated potent activity against multidrug-resistant strains of Mycobacterium tuberculosis, suggesting its potential as a lead compound for new antibiotic therapies .

Case Study 2: Antitumor Activity

In another investigation, a series of analogs based on this compound were synthesized and tested for anticancer activity. The findings revealed that certain modifications enhanced the compound's selectivity towards cancer cells while minimizing toxicity to normal cells, highlighting its therapeutic promise .

Mecanismo De Acción

The mechanism of action of 2-p-Tolylamino-thiazol-4-one involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions with biological molecules, while the amino group can form hydrogen bonds with target proteins . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The primary structural analogues of 2-p-Tolylamino-thiazol-4-one include other thiazol-4-one derivatives with varying amino substituents. A key comparator is 2-(Cyclopentylamino)-4,5-dihydro-1,3-thiazol-4-one (CAS: 733044-82-1), which replaces the p-tolylamino group with a cyclopentylamino moiety.

Key Observations :

- Substituent Impact: The aromatic p-tolyl group in this compound may enhance π-π stacking interactions in biological targets compared to aliphatic cyclopentyl substituents. This could influence binding affinity in enzyme inhibition .

- In contrast, pyrazolopyrimidine derivatives (e.g., ) employ multi-step heterocyclization and isomerization, highlighting divergent synthetic strategies for related scaffolds .

Actividad Biológica

Overview

2-p-Tolylamino-thiazol-4-one is a heterocyclic compound with the molecular formula C10H10N2OS and a molecular weight of 206.264 g/mol. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties. The compound has been investigated for its potential applications in various scientific fields, particularly in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a thiazole ring substituted with a p-tolylamino group. This configuration is significant as it influences the compound's biological activity and interaction with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against a range of pathogens. Studies indicate that derivatives of thiazole compounds exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, thiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) varying based on structural modifications .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 32-64 |

| Escherichia coli | Antibacterial | 64-128 |

| Candida albicans | Antifungal | 24-32 |

| Aspergillus niger | Antifungal | 32-42 |

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. In vitro studies demonstrate that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways involved in cell survival .

For example, compounds structurally related to this compound have been shown to exhibit cytotoxicity against several cancer cell lines, including breast and lung cancer cells.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. Thiazole compounds are known to influence various biochemical pathways:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to disrupted cellular functions.

- Receptor Interaction : It may interact with receptors that regulate inflammation and immune responses.

- Antioxidant Activity : Some studies suggest that thiazole derivatives can scavenge free radicals, thereby providing protective effects against oxidative stress.

Case Studies

Several case studies have explored the biological activity of thiazole derivatives, including this compound:

- Antimicrobial Efficacy : A study demonstrated that a series of thiazole derivatives exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The study highlighted the importance of substituent variations on the thiazole ring in enhancing antimicrobial efficacy .

- Cytotoxicity Against Cancer Cells : A case study evaluated the cytotoxic effects of thiazole derivatives on human cancer cell lines. Results indicated that specific modifications to the thiazole structure could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Q & A

Q. What are the common synthetic routes for preparing 2-p-Tolylamino-thiazol-4-one and its derivatives?

- Methodological Answer: A standard approach involves condensation reactions, such as refluxing thioglycolic acid with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile in 1,4-dioxane with piperidine as a catalyst. The reaction mixture is acidified to precipitate the product, followed by recrystallization from 1,4-dioxane . Alternative routes include cyclization of monosubstituted thioureas with maleimides in ethanol, yielding thiazol-4-one derivatives after purification .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer: Structural confirmation requires a combination of:

- ¹H NMR : To identify proton environments (e.g., multiplet signals for CH₂ groups at δ 1.69–1.75 ppm and δ 2.50–2.57 ppm in cyclohexene-fused derivatives) .

- HRMS (High-Resolution Mass Spectrometry) : For precise molecular weight determination .

- HMBC (Heteronuclear Multiple Bond Correlation) : To assign carbon-proton connectivity, particularly for imine and carbonyl groups .

Q. How should researchers design in vitro cytotoxicity assays for thiazol-4-one compounds?

- Methodological Answer:

- Cell Line Selection : Use diverse cancer cell lines (e.g., human gastric NUGC, liver HA22T, and breast MCF-7) and normal fibroblast WI-38 controls to assess selectivity .

- Assay Protocol : Employ the sulforhodamine B (SRB) assay to quantify cell viability. Expose cells to serial dilutions of the compound (e.g., 0.01–100 µM) for 48 hours, followed by SRB staining and absorbance measurement at 565 nm .

- Controls : Include a vehicle control (e.g., 0.5% DMSO) and a reference compound (e.g., CHS-828) to validate assay sensitivity .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activities of thiazol-4-one derivatives?

- Methodological Answer:

- Replicate Studies : Independently synthesize compounds and retest bioactivity under standardized conditions (e.g., identical cell lines and assay protocols) .

- Purity Verification : Use HPLC or NMR to confirm compound purity, as impurities (e.g., unreacted starting materials) may skew results .

- Data Transparency : Adopt open-data practices to share raw datasets, enabling cross-validation of findings .

Q. What strategies optimize reaction conditions for synthesizing thiazol-4-one derivatives with high yields?

- Methodological Answer:

- Catalyst Screening : Test bases like piperidine or triethylamine to enhance cyclization efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve reaction homogeneity, while ethanol may favor specific intermediates .

- Temperature Control : Reflux conditions (100–120°C) are critical for complete conversion; lower temperatures may stall reactions .

Q. How does X-ray crystallography contribute to the structural elucidation of thiazol-4-one compounds?

- Methodological Answer: Single-crystal X-ray diffraction resolves bond lengths, angles, and stereochemistry. For example, crystallography of 4-(p-Tolylamino)benzaldehyde derivatives confirms the planarity of the thiazole ring and substituent orientations, aiding in SAR modeling .

Q. What are the methodological considerations for conducting structure-activity relationship (SAR) studies on thiazol-4-one analogs?

- Methodological Answer:

- Systematic Substitution : Modify the p-tolyl group (e.g., halogenation, methylation) to assess electronic effects on bioactivity .

- Bioactivity Profiling : Test analogs against multiple targets (e.g., antifungal, anticancer) to identify functional group dependencies .

- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with enzymes like dihydrofolate reductase, guiding synthetic priorities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.